Bismuth citrate
Overview
Description
Synthesis Analysis
The synthesis of bismuth citrate and related bismuth(III) compounds involves a variety of chemical routes, each tailored to achieve specific structural and compositional attributes. Bismuth(III) compounds, including citrate, play a pivotal role in organic synthesis, offering an environmentally benign alternative to traditional catalysts due to their low toxicity and unique Lewis acidity. Bismuth-based compounds have been employed in a plethora of reaction types, highlighting their versatility in chemical synthesis (Bothwell, Krabbe, & Mohan, 2003).
Molecular Structure Analysis
The molecular structure of bismuth citrate, characterized by bismuth's coordination with citrate ions, is crucial for its chemical functionality. This coordination environment enables bismuth citrate to partake in various chemical reactions, leveraging its structural features for catalytic activity. The specific arrangement of bismuth and citrate ions within the compound's lattice contributes to its unique properties as a catalyst and reactant in organic synthesis.
Chemical Reactions and Properties
Bismuth citrate's chemical reactivity is notably exploited in organic synthesis, where it facilitates a range of transformations. Its Lewis acidity, combined with the relatively low toxicity of bismuth salts, makes it a preferred catalyst in electrophilic aromatic substitution, oxidation reactions, and more. Microwave-induced bismuth salts-mediated synthesis showcases the compound's efficiency in producing medicinally significant compounds, underscoring its potential in green chemistry (Bandyopadhyay, Chavez, & Banik, 2018).
Scientific Research Applications
Gastrointestinal Treatments : Bismuth citrate forms a protective coating on ulcer craters and targets proteins and enzymes, potentially interfering with zinc and iron(III) pathways. It is used in antiulcer drugs (Sun, Zhang, & Szeto, 2002). Furthermore, bismuth salts, including colloidal bismuth subcitrate (CBS), are effective against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis (Lambert & Midolo, 1997).
Cancer Research : Bismuth complexes can reduce the side effects of platinum anti-cancer drugs and bind strongly to metallothionein, a protein involved in kidney's metallothionein synthesis (Sun, Li, Harvey, & Sadler, 1999). Additionally, bismuth compounds inhibit the growth and proliferation of various tumors, showing promise for improving therapeutic efficacy in advanced radiotherapy (Kowalik, Masternak, & Barszcz, 2019).
Material Science Applications : Bismuth-antimony (BiSb) alloy, derived from bismuth citrate, has promising thermoelectric properties for use in optics and electronics (Shi et al., 2012).
Ulcer Healing Agents : Colloidal bismuth subcitrate (CBS), derived from bismuth citrate, is used in treating gastric and duodenal ulcers. Its solubility varies based on pH, influencing its therapeutic action (Li et al., 2003).
Environmental Applications : Bismuth citrate-modified screen-printed sensors are used to rapidly determine trace levels of Cd(II) and Pb(II) in water samples (Lezi et al., 2012).
Future Directions
There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . Bismuth-based drugs have been used primarily to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . Some of them are also effective against tumoral cells, leishmaniasis, fungi, and viruses . Therefore, the future direction is to focus on the updates involving bismuth compounds, especially those with potent activity and low toxicity, desirable characteristics for developing new drugs .
properties
IUPAC Name |
bismuth;2-hydroxypropane-1,2,3-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANERHPOLUMFRDC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiC6H5O7, C6H5BiO7 | |
Record name | bismuth(III) citrate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074330 | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals, insoluble; [MSDSonline] | |
Record name | Bismuth citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Bismuth citrate | |
CAS RN |
813-93-4 | |
Record name | Bismuth citrate [USP:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, bismuth(3+) salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bismuth citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BISMUTH CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N04867Y76N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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